molecular formula C11H12N2O4 B4927834 N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide

N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide

Cat. No.: B4927834
M. Wt: 236.22 g/mol
InChI Key: PZVLYQYQWDPQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide is a chemical research compound featuring the 1,3-benzodioxole scaffold, a structure prevalent in bioactive molecules and natural products. Researchers can explore its potential in various scientific fields. The 1,3-benzodioxole core is associated with diverse biological activities, making it a valuable scaffold in medicinal chemistry. For instance, structurally related benzodioxolylpentanamine analogs are investigated for their psychoactive properties . Furthermore, recent studies highlight benzodioxol-carboxamide derivatives as promising antidiabetic agents due to their potent alpha-amylase inhibitory activity, suggesting a potential application in metabolic disorder research . In plant science, 1,3-benzodioxole derivatives have been identified as novel auxin receptor agonists that significantly promote root growth in model plants like Arabidopsis thaliana and Oryza sativa . The oxamide functional group in its structure can serve as a robust linker in chemical synthesis or contribute to molecular recognition in biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-12-10(14)11(15)13-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLYQYQWDPQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired oxamide compound.

Chemical Reactions Analysis

N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:

Mechanism of Action

The mechanism by which N’-(1,3-benzodioxol-5-yl)-N-ethyloxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their substituents, and key findings:

Compound Name Substituents/Modifications Key Properties/Bioactivity Reference ID
N'-(1,3-Benzodioxol-5-yl)-N-ethyloxamide Oxamide bridge, ethyl group Limited data; expected hydrogen-bonding capacity and moderate lipophilicity
N-(1,3-Benzodioxol-5-yl)-2-iodobenzamide Iodoaryl substituent Crystallizes as colorless needles (mp 204–206°C); IR peaks at 1650 cm⁻¹ (amide C=O)
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide Benzenesulfonamide, methyl linker Capsaicin analogue; structural studies highlight planar benzodioxole and hydrogen bonding
(2E,4E)-5-(1,3-Benzodioxol-5-yl)-N,N-diisobutyl-2,4-pentadienamide Diisobutyl groups, conjugated diene Potent GABAA receptor modulation; higher activity than N-ethyl derivatives
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohex-3-ene-1-carboxylate Cyclohexenone core, ester group Synthesized via chalcone cyclization; moderate antioxidant activity
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide Chloroacetamide, tetrahydropyran linker Intermediate for antioxidant derivatives; modified with amines/hetarenethiols
(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) N-methylbutanamine chain Psychoactive entactogen; discriminative stimulus in rats; serotoninergic activity

Key Structural and Functional Insights :

Substituent Effects on Bioactivity :

  • The diisobutyl groups in (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-diisobutyl-2,4-pentadienamide enhance GABAA receptor modulation compared to smaller alkyl groups (e.g., ethyl), likely due to increased hydrophobic interactions .
  • MBDB ’s N-methylbutanamine chain confers serotonin receptor selectivity, distinguishing it from oxamide derivatives, which may target enzymes or other receptors .

Crystal structures of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide reveal N–H···O hydrogen-bonded chains, which stabilize the solid state but may reduce bioavailability .

Antioxidant and Antimicrobial Profiles :

  • Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohex-3-ene-1-carboxylate derivatives show moderate antioxidant activity, though less potent than ascorbic acid .
  • N-Alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamides exhibit weak antibacterial activity compared to ciprofloxacin, suggesting the benzodioxole moiety alone is insufficient for potent antimicrobial effects .

Metabolic Stability :

  • The 1,3-benzodioxole group resists oxidative metabolism due to its electron-rich aromatic system, a feature shared across all compared compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(1,3-benzodioxol-5-yl)-N-ethyloxamide, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves coupling reactions between 1,3-benzodioxole-5-amine derivatives and ethyl oxalyl chloride. Key steps:

Acylation : React 5-amino-1,3-benzodioxole with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Optimization : Maintain temperatures between 0–5°C during acylation to minimize side reactions. Yields improve with excess acylating agent (1.2–1.5 equiv) and catalytic DMAP (4-dimethylaminopyridine) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?

  • Key Methods :

  • NMR : 1H^1H NMR (DMSO-d6d_6 ) shows peaks for the ethyl group (δ 1.1–1.3 ppm, triplet) and benzodioxole protons (δ 6.7–6.9 ppm, multiplet). The oxamide carbonyls appear as singlets at ~δ 165–170 ppm in 13C^{13}C NMR .
  • HPLC : Reverse-phase C18 column (MeCN/H2_2O + 0.1% TFA) confirms purity (>95%). Retention time varies with mobile phase ratio (e.g., 60:40 MeCN/H2_2O) .
  • Mass Spectrometry : ESI-MS exhibits [M+H]+^+ at m/z 265.1 (calculated for C11_{11}H12_{12}N2_2O4_4) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in This compound, and what software is recommended for refinement?

  • Methodology :

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Ensure crystal quality (size >0.2 mm) to mitigate absorption errors .
  • Refinement : Employ SHELXL (for small molecules) or WinGX (for visualization and metric analysis). Address low-resolution data (e.g., R > 0.05) by constraining thermal parameters and using TWIN/BASF commands for twinned crystals .
  • Key Observations : Benzodioxole rings often adopt envelope conformations (e.g., C7 atom deviates ~0.22 Å from the plane), with dihedral angles ~85° relative to adjacent groups .

Q. How should researchers design cytotoxicity assays to evaluate This compound against cancer cell lines, and how are EC50_{50} values interpreted?

  • Experimental Design :

  • Cell Lines : Use panels (e.g., HeLa, MCF7, A549) to assess selectivity. Include non-cancerous lines (e.g., MRC-5) to gauge toxicity .
  • Assays : MTT or SRB assays (48–72 hr exposure). Normalize data to untreated controls and fit dose-response curves using GraphPad Prism (log(inhibitor) vs. response model) .
    • Data Interpretation :
CompoundCell LineEC50_{50} (µM)Observations
Analog A*HeLa15Apoptosis induction
*N'-(1,3-BD-ethyloxamide)MCF732Moderate cytotoxicity
*Analog A: Structurally related oxazole derivative.

Q. What strategies are effective for structure-activity relationship (SAR) studies of This compound derivatives?

  • Approaches :

Substituent Variation : Modify the ethyl group (e.g., replace with propyl, isopropyl) or benzodioxole substituents (e.g., nitro, methoxy) .

Bioisosteric Replacement : Replace oxamide with sulfonamide or urea groups to enhance solubility or target affinity .

In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like histone deacetylases (HDACs) or cyclooxygenase-2 (COX-2) .

  • Case Study :

DerivativeModificationEC50_{50} (µM)Target Affinity (IC50_{50})
Ethyl-oxamideNone32COX-2: 18 µM
Propyl-sulfonamideSulfonamide linkage25HDAC6: 12 µM

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data or biological activity across studies?

  • Crystallography : If lattice parameters conflict (e.g., space group Pbca vs. P21_1/c), re-validate data collection (e.g., check for twinning) and refine using OLEX2 with multiple starting models .
  • Biological Activity : Variability in EC50_{50} values (e.g., 15 vs. 32 µM) may stem from cell passage number, assay duration, or solvent (DMSO vs. ethanol). Standardize protocols across replicates and report solvent concentrations (<0.1% v/v) .

Software and Tools

  • Crystallography : SHELX suite (solution, refinement), WinGX (visualization), PLATON (validation) .
  • Bioassays : ImageJ (cell viability), Prism (statistics), PyMOL (molecular graphics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.